molecular formula C13H20N4O2 B2912957 (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate CAS No. 1186299-89-7

(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B2912957
CAS No.: 1186299-89-7
M. Wt: 264.329
InChI Key: HRHCVNXEEKFMLU-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrazin-2-ylamine with tert-butyl pyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include steps to ensure the stereoselectivity of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions: (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • (S)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

  • tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (racemic mixture)

  • Other pyrrolidine derivatives with different substituents

This comprehensive overview provides a detailed understanding of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (3R)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHCVNXEEKFMLU-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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